molecular formula C23H20N2O4 B557935 Fmoc-D-3-Pyridylalanine CAS No. 142994-45-4

Fmoc-D-3-Pyridylalanine

Cat. No.: B557935
CAS No.: 142994-45-4
M. Wt: 388.4 g/mol
InChI Key: JQLPMTXRCLXOJO-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a chiral center. It is often used in peptide synthesis and as a building block in medicinal chemistry.

Mechanism of Action

Target of Action

FMOC-D-3-PAL-OH, also known as ®-N-Fmoc-(3-pyridyl)alanine, Fmoc-D-3-Pyridylalanine, Fmoc-3-(3-pyridyl)-D-alanine, or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules .

Mode of Action

The compound acts by protecting the amine group during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathway primarily involved is the synthesis of peptides and other organic compounds . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of FMOC-D-3-PAL-OH’s action is the successful synthesis of peptides and other organic compounds with protected amine groups . This allows for the controlled formation of peptide bonds without interference from side reactions .

Action Environment

The action of FMOC-D-3-PAL-OH is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the reaction environment plays a crucial role in the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Chiral Synthesis: The chiral center is introduced using enantioselective synthesis methods, often involving chiral catalysts or starting materials.

    Pyridine Ring Introduction: The pyridine ring is incorporated through nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Final Coupling: The protected amino acid is coupled with the pyridine derivative under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted under acidic conditions to deprotect the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino acids.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is used as a building block for the synthesis of complex peptides and proteins. Its chiral center makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound is used to study protein-ligand interactions, enzyme mechanisms, and as a precursor for bioactive peptides.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Industry

Industrially, it is used in the production of specialty chemicals, including those used in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid provides unique electronic and steric properties, making it distinct from other Fmoc-protected amino acids. This uniqueness is particularly valuable in designing peptides with specific binding properties and biological activities.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPMTXRCLXOJO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-45-4
Record name Fmoc-D-3-Pyridylalanine
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Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinepropanoic acid
Source FDA Global Substance Registration System (GSRS)
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